molecular formula C14H11ClO3 B6397952 5-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% CAS No. 1261955-37-6

5-Chloro-3-(2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6397952
CAS RN: 1261955-37-6
M. Wt: 262.69 g/mol
InChI Key: NLWIXLYUEMIJKR-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% (5-Cl-3-MPA-95%) is a synthetic organic compound with a wide range of applications in scientific research. It is a white solid with a melting point of 148-150°C and a boiling point of 285°C. 5-Cl-3-MPA-95% has been used in a variety of scientific research studies, including biochemical and physiological studies, as well as laboratory experiments.

Scientific Research Applications

5-Cl-3-MPA-95% has been used in a variety of scientific research studies. It has been used in biochemical and physiological studies to investigate the effects of various drugs, hormones, and other compounds on the body. It has also been used in laboratory experiments to study the properties of various compounds, including their solubility, reactivity, and stability.

Mechanism of Action

The mechanism of action of 5-Cl-3-MPA-95% is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins. This inhibition of cyclooxygenase may lead to a decrease in the production of prostaglandins, which in turn may lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
5-Cl-3-MPA-95% has been shown to have anti-inflammatory and analgesic effects in laboratory studies. In addition, it has been found to have anti-cancer properties, as well as anti-bacterial and anti-viral properties. It has also been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

5-Cl-3-MPA-95% is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively inexpensive to purchase and easy to synthesize. However, it is important to note that it may not be suitable for use in all laboratory experiments, as it may not be compatible with certain compounds or reactants.

Future Directions

Future research on 5-Cl-3-MPA-95% could focus on the development of new synthesis methods and the optimization of existing methods. Additionally, further research could be conducted to investigate the effects of this compound on other biochemical and physiological processes, as well as its potential therapeutic applications. Additionally, its mechanism of action could be further studied in order to better understand its effects on the body. Finally, further research could be conducted to explore the potential of 5-Cl-3-MPA-95% as a drug delivery system or as an adjuvant to other drugs.

Synthesis Methods

5-Cl-3-MPA-95% is synthesized from the reaction of 5-chloro-3-(2-methoxyphenyl)benzoic acid with a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in a solvent such as ethanol or water and results in the formation of a salt. The salt is then purified and recrystallized to obtain the desired product.

properties

IUPAC Name

3-chloro-5-(2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-5-3-2-4-12(13)9-6-10(14(16)17)8-11(15)7-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWIXLYUEMIJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689138
Record name 5-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-37-6
Record name 5-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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